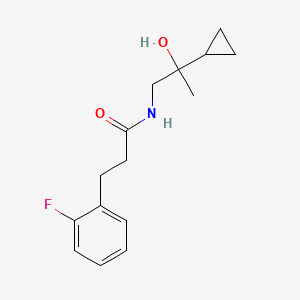
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is an organic compound that combines fluorine, sulfonamide, and quinazolinone moieties. It's synthesized for various research purposes, especially in medicinal chemistry due to its potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multiple steps. One common route involves:
Formation of Quinazolinone Intermediate: : Starting with a precursor such as 2-amino-4-fluoro-benzoic acid, reacting it with suitable amines under cyclization conditions to form the quinazolinone scaffold.
Sulfonation: : Treating the quinazolinone with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to introduce the sulfonamide group.
Fluorination: : Introducing the fluorine atom via electrophilic fluorination using agents like N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production would typically scale up these reactions under optimized conditions for efficiency and yield. Precise temperature control, solvent choice, and the use of catalysts or specific reaction chambers are critical in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions to form various derivatives, such as sulfoxides and sulfones.
Reduction: : Reduction reactions could target the sulfonamide or quinazolinone moieties.
Substitution: : Electrophilic or nucleophilic substitutions can occur at the fluorine or sulfonamide positions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or mCPBA.
Reduction: : Hydrogenation with palladium catalysts or other reducing agents like NaBH4.
Substitution: : Nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted derivatives, depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology
Studied for its interactions with various biological molecules, potentially as an enzyme inhibitor.
Medicine
Investigated for its anti-cancer properties, especially targeting specific kinases.
Industry
Potentially used in material science for the development of novel materials due to its unique structural properties.
Mecanismo De Acción
The compound's mechanism often involves interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The quinazolinone moiety, for example, is known to interact with kinases, which play a crucial role in cancer cell proliferation. By binding to these targets, the compound can disrupt key biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
4-fluoro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: : Similar structure but different substitution pattern, leading to variations in activity.
2-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: : Fluorine in a different position, which affects its chemical properties and biological activity.
3-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide: : Fluorine shifted to another position, impacting its reactivity and interactions.
Each variation brings a unique set of properties, making the comparison essential for optimizing and understanding the compound's behavior.
Hope this gives you a detailed and engaging overview of 4-fluoro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide. What sparked your interest in this compound?
Propiedades
IUPAC Name |
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLMCJZVGQOSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)BUTANAMIDE](/img/structure/B2728991.png)
![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)
![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2729005.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde](/img/structure/B2729006.png)


![N-(4-(N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2729011.png)
